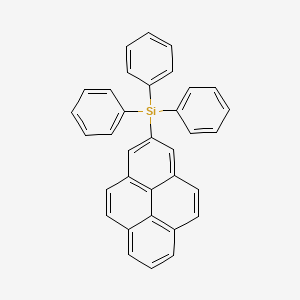
4-(Chloromethyl)-5-methylfuran-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-5-methylfuran-2-carbonyl chloride is an organic compound with a furan ring substituted with a chloromethyl group and a carbonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-methylfuran-2-carbonyl chloride typically involves the chloromethylation of 5-methylfuran-2-carbonyl chloride. This reaction can be carried out using chloromethyl ether and a Lewis acid catalyst such as zinc chloride under acidic conditions . The reaction proceeds through the formation of a chloromethyl carbocation, which then reacts with the furan ring to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, safety measures must be in place to handle the toxic and corrosive reagents involved in the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-5-methylfuran-2-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted furans with new functional groups (e.g., amines, thiols).
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Aldehydes or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-5-methylfuran-2-carbonyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-5-methylfuran-2-carbonyl chloride involves its reactivity towards nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity allows it to modify the structure and function of target molecules, which can be exploited in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethane: A simpler compound with a single chloromethyl group, used primarily as a methylating agent.
4-Chlorobenzyl chloride: Contains a chloromethyl group attached to a benzene ring, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-(Chloromethyl)-5-methylfuran-2-carbonyl chloride is unique due to the presence of both a furan ring and a carbonyl chloride group. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
246178-72-3 |
|---|---|
Molekularformel |
C7H6Cl2O2 |
Molekulargewicht |
193.02 g/mol |
IUPAC-Name |
4-(chloromethyl)-5-methylfuran-2-carbonyl chloride |
InChI |
InChI=1S/C7H6Cl2O2/c1-4-5(3-8)2-6(11-4)7(9)10/h2H,3H2,1H3 |
InChI-Schlüssel |
UZPFYRQERAFTQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(O1)C(=O)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)
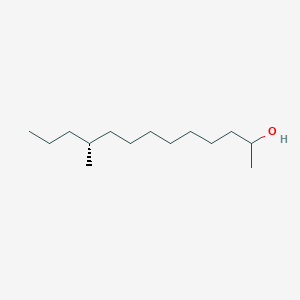
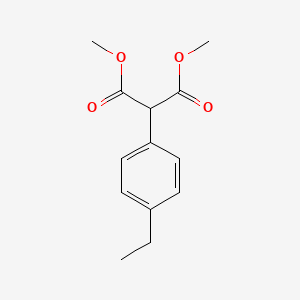
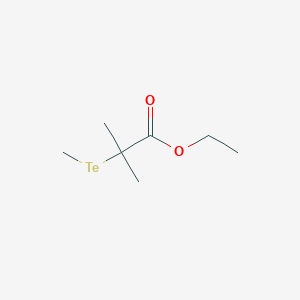
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)


![3-[(4-Chlorobenzene-1-sulfonyl)oxy]benzoic acid](/img/structure/B14249806.png)

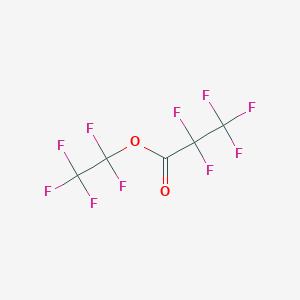
![[(3-Methyl-4-oxobutoxy)-oxidophosphoryl] phosphate](/img/structure/B14249829.png)
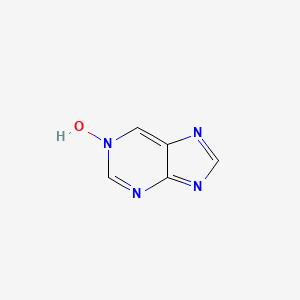
![Tributyl-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]stannane](/img/structure/B14249851.png)
